molecular formula C8H13ClO2 B3130736 Chloromethyl 2-cyclopentylacetate CAS No. 344326-08-5

Chloromethyl 2-cyclopentylacetate

Cat. No.: B3130736
CAS No.: 344326-08-5
M. Wt: 176.64 g/mol
InChI Key: PGUCFXJKDKACMW-UHFFFAOYSA-N
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Description

Chloromethyl 2-cyclopentylacetate: is an organic compound with the molecular formula C8H13ClO2 and a molecular weight of 176.64 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a cyclopentylacetate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloromethyl 2-cyclopentylacetate typically involves the chloromethylation of 2-cyclopentylacetic acid. One common method includes the reaction of 2-cyclopentylacetic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under mild conditions, usually at temperatures ranging from 5°C to 10°C, to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl 2-cyclopentylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Chloromethyl methyl ether
  • Chloromethyl ethyl ether
  • Chloromethyl isopropyl ether

Comparison: Chloromethyl 2-cyclopentylacetate is unique due to its cyclopentylacetate moiety, which imparts distinct chemical properties compared to other chloromethyl ethers. This structural difference influences its reactivity and the types of reactions it can undergo . Additionally, the presence of the cyclopentyl group can enhance the compound’s stability and solubility in certain solvents, making it more versatile for various applications .

Properties

IUPAC Name

chloromethyl 2-cyclopentylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-6-11-8(10)5-7-3-1-2-4-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUCFXJKDKACMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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